Cas no 1379801-64-5 (Heptanoic acid, 2-amino-6-methyl-, ethyl ester)

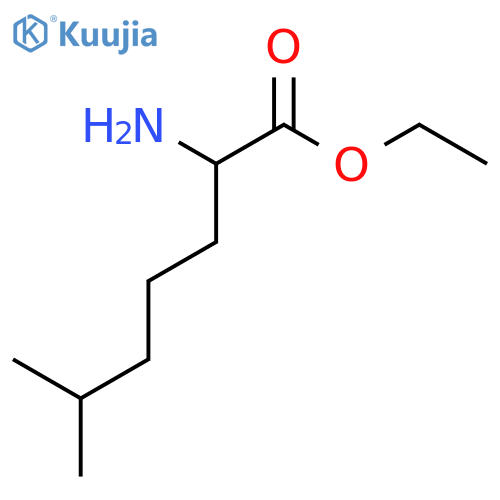

1379801-64-5 structure

商品名:Heptanoic acid, 2-amino-6-methyl-, ethyl ester

CAS番号:1379801-64-5

MF:C10H21NO2

メガワット:187.27924323082

CID:2146434

Heptanoic acid, 2-amino-6-methyl-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- ethyl 2-amino-6-methylheptanoate

- CID 83156308

- Heptanoic acid, 2-amino-6-methyl-, ethyl ester

-

- インチ: 1S/C10H21NO2/c1-4-13-10(12)9(11)7-5-6-8(2)3/h8-9H,4-7,11H2,1-3H3

- InChIKey: NQYDHMXCGGUKGZ-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C(CCCC(C)C)N)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 7

- 複雑さ: 146

- トポロジー分子極性表面積: 52.3

じっけんとくせい

- 密度みつど: 0.929±0.06 g/cm3(Predicted)

- ふってん: 232.8±13.0 °C(Predicted)

- 酸性度係数(pKa): 8.08±0.35(Predicted)

Heptanoic acid, 2-amino-6-methyl-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-379049-1.0g |

ethyl 2-amino-6-methylheptanoate |

1379801-64-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-379049-5.0g |

ethyl 2-amino-6-methylheptanoate |

1379801-64-5 | 5.0g |

$3065.0 | 2023-03-02 | ||

| Enamine | EN300-379049-0.05g |

ethyl 2-amino-6-methylheptanoate |

1379801-64-5 | 0.05g |

$888.0 | 2023-03-02 | ||

| Enamine | EN300-379049-10.0g |

ethyl 2-amino-6-methylheptanoate |

1379801-64-5 | 10.0g |

$4545.0 | 2023-03-02 | ||

| Enamine | EN300-379049-0.25g |

ethyl 2-amino-6-methylheptanoate |

1379801-64-5 | 0.25g |

$972.0 | 2023-03-02 | ||

| Enamine | EN300-379049-0.1g |

ethyl 2-amino-6-methylheptanoate |

1379801-64-5 | 0.1g |

$930.0 | 2023-03-02 | ||

| Enamine | EN300-379049-2.5g |

ethyl 2-amino-6-methylheptanoate |

1379801-64-5 | 2.5g |

$2071.0 | 2023-03-02 | ||

| Enamine | EN300-379049-0.5g |

ethyl 2-amino-6-methylheptanoate |

1379801-64-5 | 0.5g |

$1014.0 | 2023-03-02 |

Heptanoic acid, 2-amino-6-methyl-, ethyl ester 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

1379801-64-5 (Heptanoic acid, 2-amino-6-methyl-, ethyl ester) 関連製品

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量